Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with 4-methoxyphenylhydrazine, followed by cyclization with a suitable pyrimidine precursor under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can disrupt the proliferation of cancer cells and induce apoptosis . The molecular targets include cyclin-dependent kinases (CDKs) and other related proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine derivatives: Also exhibit significant anticancer properties.
Quinazoline derivatives: Widely studied for their therapeutic potential in cancer treatment.
Uniqueness
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific structural features, which confer high selectivity and potency in inhibiting certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article details the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C19H23N5O
- Molecular Weight : 337.42 g/mol
- IUPAC Name : this compound
This compound functions primarily as an inhibitor of various kinases involved in cell proliferation and survival. The pyrazolo[4,5-e]pyrimidine scaffold is known for its ability to modulate signaling pathways critical for tumor growth and metastasis.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values :
- Compound A (similar structure): IC50 = 49.85 µM against A549 lung cancer cells.
- Compound B (related pyrazole derivative): IC50 = 25 nM against CDK2, indicating strong potential as a cancer therapeutic agent.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | A549 | 49.85 | Induces apoptosis |
B | CDK2 | 0.025 | Inhibits kinase activity |
C | HeLa | 7.01 | Topoisomerase II inhibition |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The compound acts by targeting essential enzymes in the bacterial biosynthetic pathways.
- Case Study :
- Inhibition of DprE1 enzyme was noted, crucial for cell wall biosynthesis in Mycobacterium tuberculosis, leading to significant reductions in bacterial viability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrazolo Ring System : Essential for binding to target enzymes.
- Cyclohexyl Group : Contributes to lipophilicity and cellular uptake.
- Methoxyphenyl Substituent : Enhances selectivity towards specific biological targets.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N5O/c1-24-15-9-7-14(8-10-15)23-18-16(11-21-23)17(19-12-20-18)22-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,19,20,22) |
InChI Key |
OHDWKUYULFOHDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.